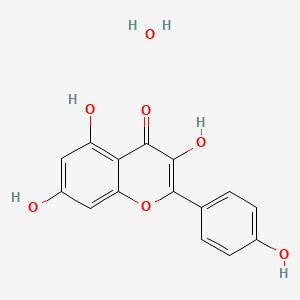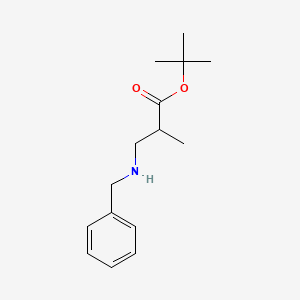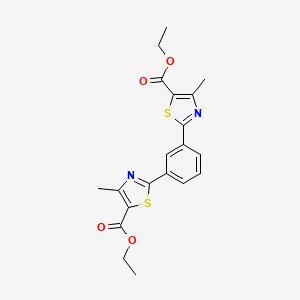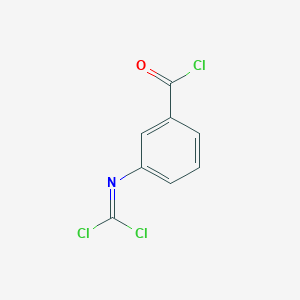
Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate involves the reaction of hexadecyl glyceryl carbonate with succinimidyl carbonate under controlled conditions. The reaction typically requires anhydrous solvents and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimidyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted glyceryl derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields glyceryl derivatives and succinic acid.
Aplicaciones Científicas De Investigación
Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical modifications.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the development of advanced materials and biochemical assays.
Mecanismo De Acción
The mechanism of action of Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate involves the formation of covalent bonds with target molecules. The succinimidyl group reacts with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable conjugates. This mechanism is crucial for its applications in proteomics and biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- Succinimidyl-1,2-di-O-octadecyl-rac-glyceryl carbonate
- Succinimidyl-1,2-di-O-dodecyl-rac-glyceryl carbonate
Uniqueness
Succinimidyl-1,2-di-O-hexadecyl-rac-glyceryl carbonate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for certain applications in proteomics and biochemical research, where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
2,3-dihexadecoxypropyl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-45-35-37(36-47-40(44)48-41-38(42)31-32-39(41)43)46-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTZFLYQKFIHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)ON1C(=O)CCC1=O)OCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














